molecular formula C19H22N2O2 B11771653 N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine

N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine

Cat. No.: B11771653
M. Wt: 310.4 g/mol
InChI Key: LYGICVSZWFJIIT-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group and a benzo[d][1,3]dioxole moiety, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-benzylpiperidin-4-amine

InChI

InChI=1S/C19H22N2O2/c1-2-4-15(5-3-1)13-21-10-8-16(9-11-21)20-17-6-7-18-19(12-17)23-14-22-18/h1-7,12,16,20H,8-11,13-14H2

InChI Key

LYGICVSZWFJIIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4

Origin of Product

United States

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